Leucomalure
CAS No.:
Cat. No.: VC1861453
Molecular Formula: C21H38O2
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H38O2 |
|---|---|
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | (2S,3R)-2-[(Z)-pent-2-enyl]-3-[[(2S,3R)-3-undecyloxiran-2-yl]methyl]oxirane |
| Standard InChI | InChI=1S/C21H38O2/c1-3-5-7-8-9-10-11-12-14-16-19-21(23-19)17-20-18(22-20)15-13-6-4-2/h6,13,18-21H,3-5,7-12,14-17H2,1-2H3/b13-6-/t18-,19+,20+,21-/m0/s1 |
| Standard InChI Key | TWQDAGQBBAFCRD-OUNPTJBUSA-N |
| Isomeric SMILES | CCCCCCCCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)C/C=C\CC |
| Canonical SMILES | CCCCCCCCCCCC1C(O1)CC2C(O2)CC=CCC |
Introduction
Chemical Structure and Properties
Leucomalure is chemically identified as (3Z,6R*,7S*,9R*,10S*)-cis-6,7-cis-9,10-diepoxy-3-henicosene. Its structure features two epoxide groups in cis configuration and a Z-configured double bond at the 3-position of a 21-carbon chain (henicosene) .
The compound possesses several stereogenic centers, resulting in multiple possible stereoisomers. The biologically active form has specific stereochemical configurations that are recognized by the olfactory receptors of male Satin moths .
Table 1: Physical and Chemical Properties of Leucomalure
| Property | Value |
|---|---|
| Molecular Formula | C21H38O2 |
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | (2S,3R)-2-[(Z)-pent-2-enyl]-3-[[(2S,3R)-3-undecyloxiran-2-yl]methyl]oxirane |
| InChI Key | TWQDAGQBBAFCRD-OUNPTJBUSA-N |
| Structural Features | Two cis-epoxide groups, one Z-configured double bond |
| Number of Stereogenic Centers | Multiple (primarily at positions 6, 7, 9, and 10) |
Stereochemistry
The stereochemistry of Leucomalure is critically important for its biological activity. Research has demonstrated that different stereoisomers can exhibit varying levels of biological activity .
Table 2: Major Stereoisomers of Leucomalure
| Stereoisomer | Configuration | Notes |
|---|---|---|
| (3Z,6R*,7S*,9R*,10S*)-cis-6,7-cis-9,10-diepoxy-3-henicosene | Natural configuration | Primary active sex pheromone component |
| (3Z,6R*,7S*,9S*,10R*)-isomer | Alternative configuration | Synthesized and studied but biological activity differs from the natural isomer |
| cis-3,4-cis-6,7-diepoxy analog | Positional isomer | Identified during synthesis studies |
Synthesis Methods
Multiple synthetic approaches to Leucomalure have been developed, each with specific advantages in terms of stereoselectivity, yield, and practicality.
Synthesis via Acetylenic Intermediates
Research by Lizarraga and Mori (2001) demonstrated the synthesis of racemic Leucomalure and its (3Z,6R*,7S*,9S*,10R*)-isomer through acetylenic intermediates. This approach provides an unambiguous route to the target compound, though it yields a racemic mixture .
| Method | Starting Material | Key Steps | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Acetylenic Intermediates | Acetylenic compounds | Stereoselective transformations | Unambiguous synthetic route | Produces racemic mixture requiring separation | Lizarraga & Mori (2001) |
| Chiral HPLC | (3Z,9Z)-cis-6,7-epoxy-3,9-henicosadiene | MCPBA oxidation, chiral HPLC separation | Yields optically active compounds with high purity | Requires specialized chromatographic equipment | Yamamoto et al. (1999) |
Biological Function and Significance
Leucomalure serves as a major component of the female sex pheromone of the Satin moth (Leucoma salicis). This species belongs to the family Erebidae (formerly Lymantriidae), which includes numerous moths of ecological and economic importance .
The Satin Moth (Leucoma salicis)
Recent genomic research has provided significant insights into Leucoma salicis. The genome sequence spans approximately 733.2 megabases and contains 20,222 protein-coding genes. The genome is organized into 30 chromosomal pseudomolecules, including the Z sex chromosome .
Table 4: Genomic Details of Leucoma salicis
| Feature | Data |
|---|---|
| Genome Size | 733.2 megabases |
| Chromosomal Structure | 30 chromosomal pseudomolecules (29 autosomes + Z chromosome) |
| Protein-coding Genes | 20,222 |
| Gene Transcripts | 20,389 |
| Mitochondrial Genome Size | 15.73 kilobases |
| Assembly Quality (QV) | 67 |
| BUSCO Score | C:98.5%[S:98.0%,D:0.5%], F:0.4%,M:1.1%,n:5,286 |
This genomic information provides a foundation for understanding the genetic basis of pheromone production and reception in this species, potentially opening new avenues for research on Leucomalure and its biological role .
Analytical Methods for Leucomalure Characterization
The characterization and structural confirmation of Leucomalure rely on several sophisticated analytical techniques.
Nuclear Magnetic Resonance Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) analyses have been critical in determining the chemical structures of Leucomalure and its stereoisomers. These techniques provide detailed information about the connectivity of atoms and the stereochemical relationships between different parts of the molecule .
Research Applications
The study of Leucomalure extends beyond understanding its natural biological function, finding applications in several research domains.
Contributions to Synthetic Organic Chemistry
The synthesis of Leucomalure has contributed to the development of methodologies in organic chemistry, particularly in:
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Stereoselective epoxidation reactions
-
Chiral separation techniques
-
Structural analysis methods for complex organic molecules
These methodological advances have broader applications beyond the specific synthesis of Leucomalure, contributing to the general field of organic synthesis.
Future Research Directions
Research on Leucomalure continues to evolve, with several promising directions:
Advanced Synthetic Strategies
While several synthetic routes to Leucomalure have been developed, there remains interest in more efficient and scalable methods, particularly those that achieve high stereoselectivity without requiring extensive chromatographic separation of stereoisomers.
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of Leucomalure and related compounds could help elucidate the molecular basis of pheromone recognition and provide insights for designing more effective pest management tools.
Integration with Genomic Data
With the availability of genomic data for Leucoma salicis, there are opportunities to study the genetic basis of pheromone production and reception, potentially leading to new approaches for pest control .
Ecological Impact Studies
More comprehensive studies on the ecological role of Leucomalure in natural settings could provide insights into the population dynamics of Satin moths and their interactions with other species in their ecosystems.
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